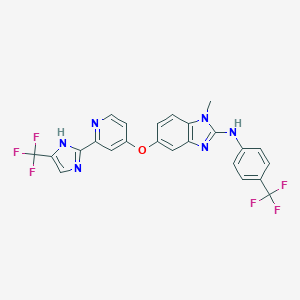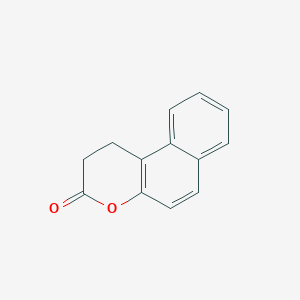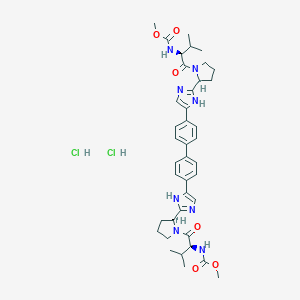![molecular formula C20H16F3N3O2 B548020 1-[4-(2-Methylpyridin-4-yl)oxyphenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B548020.png)
1-[4-(2-Methylpyridin-4-yl)oxyphenyl]-3-[3-(trifluoromethyl)phenyl]urea
Vue d'ensemble
Description
AHL196 is a FLT3 inhibitor.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis and Characterization : This compound is synthesized using various methods, including reactions with isocyanates and aminopyridines. Characterization involves mass spectrometry, NMR, and FT-IR spectroscopy. Single-crystal X-ray diffraction and density functional theory calculations are used for structural determination (Sun et al., 2022).
Chemical Reactivity and Derivative Synthesis
- Reactivity and Derivative Formation : The compound’s reactivity with other chemicals like methyl iodide is studied to understand its chemical behavior and to synthesize various derivatives (Jung et al., 2008).
Biological and Pharmacological Research
Anticancer Agent Development : Derivatives of this compound are designed and synthesized for their antiproliferative activity against cancer cell lines. They are evaluated as potential anticancer agents and BRAF inhibitors (Feng et al., 2020).
Inhibitory Effects in Biological Systems : The compound is involved in the study of inhibitors in biological systems, such as the inhibition of soluble epoxide hydrolase, which has applications in modulating inflammation and protecting against various diseases (Wan et al., 2019).
Translation Initiation Inhibition for Anticancer Applications : Certain derivatives of the compound are found to activate the eIF2α kinase heme regulated inhibitor, reducing cancer cell proliferation. This provides a potential pathway for the development of anti-cancer agents (Denoyelle et al., 2012).
Material Science and Chemistry
Applications in Polymerization : The compound and its derivatives are used in polymerization processes. They act as initiators in the polymerization of epoxides, indicating their utility in material science and polymer chemistry (Makiuchi et al., 2015).
Corrosion Inhibition : Some derivatives of the compound are evaluated as corrosion inhibitors for metals like mild steel, showcasing their potential application in industrial processes (Mistry et al., 2011).
Propriétés
Formule moléculaire |
C20H16F3N3O2 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
1-(4-((2-methylpyridin-4-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea |
InChI |
InChI=1S/C20H16F3N3O2/c1-13-11-18(9-10-24-13)28-17-7-5-15(6-8-17)25-19(27)26-16-4-2-3-14(12-16)20(21,22)23/h2-12H,1H3,(H2,25,26,27) |
Clé InChI |
GISIPUFWENYLFB-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC(C(F)(F)F)=C1)NC2=CC=C(OC3=CC(C)=NC=C3)C=C2 |
SMILES canonique |
CC1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AHL-196; AHL196; AHL 196. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B548475.png)










